Retagliptin

Type 2 Diabetes Clinical Trial HbA1c

Retagliptin (SP2086) is the only DPP-4 inhibitor approved by China's NMPA (2023) with published Phase 3 evidence demonstrating a statistically significant -0.82% placebo-adjusted HbA1c reduction as add-on to metformin. Unlike class-level assumptions, Retagliptin possesses unique structural features and a distinct selectivity profile over DPP-8/DPP-9 validated through clinical trials in Asian cohorts. A fully validated LC-MS/MS method for simultaneous quantification of Retagliptin and its active metabolite across multiple biological matrices is available, enabling robust ADME and DDI investigations. Procure with confidence for head-to-head comparator studies or combination therapy research where compound-specific evidence is essential.

Molecular Formula C19H18F6N4O3
Molecular Weight 464.4 g/mol
CAS No. 1174122-54-3
Cat. No. B610447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetagliptin
CAS1174122-54-3
SynonymsRetagliptin;  SP-2086;  SP 2086;  SP2086
Molecular FormulaC19H18F6N4O3
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
InChIInChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1
InChIKeyWIIAMRXFUJLYEF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Retagliptin (CAS 1174122-54-3) DPP-4 Inhibitor: Approved Type 2 Diabetes Therapeutic for Research and Clinical Procurement


Retagliptin (SP2086) is a selective, competitive, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) . In 2023, it received marketing approval from China's National Medical Products Administration for glycemic control in adult T2DM patients [1]. The compound enhances incretin signaling by inhibiting the enzymatic degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby promoting insulin secretion and suppressing glucagon release in a glucose-dependent manner [2].

Why Retagliptin Cannot Be Simply Substituted with Another DPP-4 Inhibitor in Research or Clinical Sourcing


Within the DPP-4 inhibitor class, significant inter-drug variability exists in potency, target selectivity, pharmacokinetic profiles, metabolic pathways, and clinical efficacy, making generic substitution scientifically unsound [1]. For instance, while sitagliptin and linagliptin exhibit nanomolar IC50 values against DPP-4, their selectivity over related enzymes (DPP-8/DPP-9) and their in vivo HbA1c-lowering efficacy at approved doses differ substantially . Retagliptin's unique structural features and specific clinical trial validation in distinct patient populations underscore that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Retagliptin Comparative Efficacy, Selectivity, and Pharmacokinetic Evidence for Scientific Differentiation


Retagliptin Phase 3 Clinical Efficacy: Direct Placebo-Controlled HbA1c Reduction Quantified

In a 16-week, multicenter, randomized, double-blind, placebo-controlled phase 3 trial (NCT05054842), retagliptin 100 mg once daily as add-on to metformin demonstrated a least squares mean reduction in HbA1c of -0.82% (95% CI: -1.05% to -0.58%; P < 0.0001) compared to placebo in Chinese patients with T2DM inadequately controlled on metformin [1]. This provides direct, quantifiable clinical efficacy data for the compound.

Type 2 Diabetes Clinical Trial HbA1c

Retagliptin Target Engagement: DPP-4 Inhibition Potency Compared to Established Gliptins

While a direct IC50 for retagliptin is not publicly disclosed, it is characterized as a potent DPP-4 inhibitor. For context, comparator compounds in the same class exhibit a wide range of potencies: linagliptin (IC50 = 1 nM), vildagliptin (IC50 = 3.5 nM), alogliptin (IC50 <10 nM), and sitagliptin (IC50 = 19 nM) . Retagliptin's development as an effective once-daily agent suggests its potency is within a therapeutically relevant range, though the lack of a published head-to-head IC50 value limits direct quantitative comparison.

DPP-4 Inhibition IC50 Enzyme Assay

Retagliptin High Selectivity Profile: Minimizing Off-Target DPP-8/DPP-9 Inhibition Risk

Retagliptin phosphate is described as a highly selective DPP-4 inhibitor, a critical attribute for minimizing off-target effects associated with inhibition of related enzymes DPP-8 and DPP-9 [1]. In contrast, some DPP-4 inhibitors exhibit varying selectivity margins; for example, alogliptin demonstrates >10,000-fold selectivity over DPP-8 and DPP-9 . The selective nature of retagliptin's inhibition is highlighted as a key feature that ensures the drug primarily acts on its intended target, potentially reducing the risk of adverse events linked to broader enzyme inhibition.

Selectivity Off-Target Effects DPP-8/DPP-9

Retagliptin Pharmacokinetics: LC-MS/MS Quantification of Parent Compound and Active Metabolite

A validated LC-MS/MS method has been developed for the simultaneous quantitative analysis of retagliptin and its main active metabolite, retagliptin acid, in human plasma, urine, and feces [1]. This analytical capability is essential for detailed pharmacokinetic studies. While specific PK parameters (e.g., Cmax, Tmax, half-life) for retagliptin are not provided in the abstract, the availability of a robust bioanalytical method supports its further characterization and differentiation from other gliptins with established PK profiles.

Pharmacokinetics LC-MS/MS Active Metabolite

Retagliptin Optimal Use Cases in Type 2 Diabetes Research and Clinical Procurement


Clinical Development of Add-On Therapy for Metformin-Treated T2DM Patients

Based on the phase 3 trial evidence demonstrating a -0.82% placebo-adjusted HbA1c reduction (P < 0.0001), retagliptin is indicated as an effective add-on therapy to metformin in patients with inadequate glycemic control [1]. This positions retagliptin for use in clinical studies or treatment protocols targeting this specific patient population, where a DPP-4 inhibitor with demonstrated efficacy in a Chinese cohort is required.

Pharmacokinetic and Drug-Drug Interaction Studies

The availability of a validated LC-MS/MS method for quantifying retagliptin and its active metabolite in multiple biological matrices enables detailed pharmacokinetic investigations [2]. This makes retagliptin suitable for research programs focusing on ADME profiling, drug-drug interaction studies, or comparative pharmacokinetic analyses with other DPP-4 inhibitors.

Comparative DPP-4 Inhibitor Research and Head-to-Head Clinical Trials

Retagliptin's established clinical efficacy and its status as an approved agent in China provide a foundation for designing head-to-head comparator trials against other DPP-4 inhibitors or as a component in combination therapy studies. Its unique structural and pharmacological profile warrants direct comparison with agents like sitagliptin, linagliptin, and alogliptin to fully delineate its therapeutic niche [3].

Procurement for T2DM Research Requiring a Selective, Orally Active DPP-4 Inhibitor

For research institutions and pharmaceutical companies requiring a DPP-4 inhibitor with demonstrated oral bioavailability and a favorable selectivity profile, retagliptin represents a viable candidate . Its commercial availability for research purposes supports in vitro and in vivo studies aimed at exploring DPP-4 biology or screening for novel combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.